
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is characterized by the presence of a quinoline ring substituted with methoxy groups at positions 2 and 6, and an ethanone moiety attached to the quinoline ring.
Preparation Methods
The synthesis of 2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one typically involves the reaction of 6-methoxyquinoline with appropriate reagents to introduce the ethanone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Condensation reactions: Using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Oxidation reactions: Employing oxidizing agents like potassium permanganate or chromium trioxide to introduce the ethanone group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar quinoline structure but with a chloro substituent instead of a methoxy group.
1-(8-methoxyquinolin-2-yl)ethan-1-one: Another quinoline derivative with a methoxy group at a different position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and ethanone groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-methoxy-1-(6-methoxyquinolin-2-yl)ethanone |
InChI |
InChI=1S/C13H13NO3/c1-16-8-13(15)12-5-3-9-7-10(17-2)4-6-11(9)14-12/h3-7H,8H2,1-2H3 |
InChI Key |
GUZIFXCNZCNXIJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
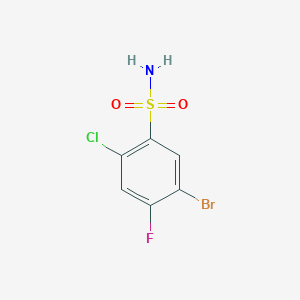
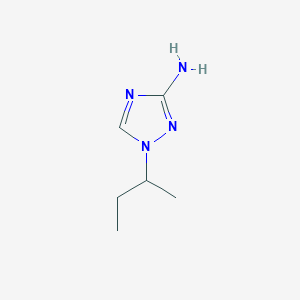
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
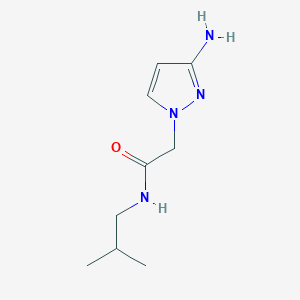
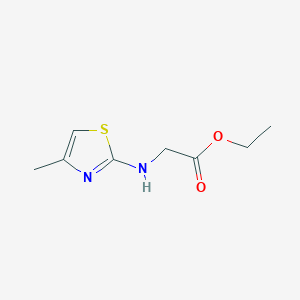
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
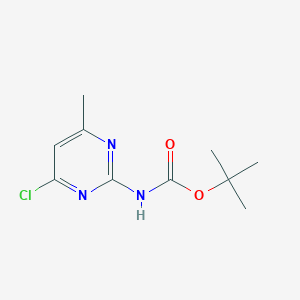

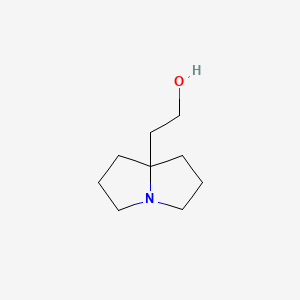
![tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)
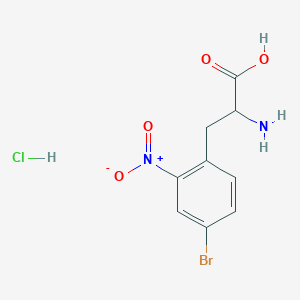
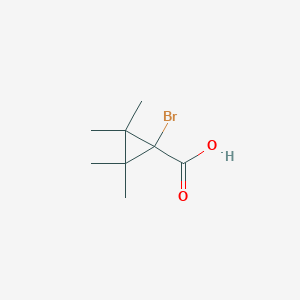
![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)
